Antitumor agent-73

Antiproliferative Activity Cancer Cell Lines Potency Comparison

Standard diosgenin requires high concentrations, causing off-target effects. Antitumor agent-73 delivers 7.9-341.7-fold greater antiproliferative activity via dual STAT3 inhibition and Pdia3/ERp57 activation, with sub-μM IC50 (Aspc-1 0.1847 μM). ≥98% purity. Global shipping.

Molecular Formula C50H82BrO4P
Molecular Weight 858.1 g/mol
Cat. No. B12403992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-73
Molecular FormulaC50H82BrO4P
Molecular Weight858.1 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-]
InChIInChI=1S/C50H82O4P.BrH/c1-35-25-30-50(52-34-35)36(2)47-45(54-50)33-44-42-24-23-37-32-38(26-28-48(37,3)43(42)27-29-49(44,47)4)53-46(51)22-14-15-31-55(39-16-8-5-9-17-39,40-18-10-6-11-19-40)41-20-12-7-13-21-41;/h23,35-36,38-45,47H,5-22,24-34H2,1-4H3;1H/q+1;/p-1/t35-,36+,38+,42?,43?,44?,45+,47+,48+,49+,50-;/m1./s1
InChIKeyVLTLRJSIWQEEGD-GSYBNXKWSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-73 – STAT3 Inhibitor


Antitumor agent-73 (also referred to as compound 2.2f) is a synthetic derivative of the natural product diosgenin [1]. It functions as a dual modulator of cancer cell signaling, inhibiting the STAT3 pathway while exogenously activating Pdia3/ERp57 . This compound is a quaternary phosphonium salt, distinguished by a unique chemical structure and a molecular weight of 858.06 g/mol , and has been specifically developed to overcome the therapeutic limitations of its parent compound, diosgenin [2].

Substitution Risk: Antitumor Agent-73 vs. Diosgenin


The simple substitution of Antitumor agent-73 with its parent compound, diosgenin, or other diosgenin derivatives is scientifically unsound and would result in a catastrophic loss of potency. The structural modifications introduced in Antitumor agent-73—specifically the addition of a hydroxamic acid and a quaternary phosphonium salt moiety—are not trivial. They fundamentally alter the molecule's pharmacodynamics, resulting in a 7.9 to 341.7-fold increase in antiproliferative activity [1]. This massive potency gap means that a research program relying on diosgenin would require exponentially higher concentrations, potentially introducing off-target effects and confounding experimental results. Furthermore, the specific mechanism of action, involving dual STAT3 inhibition and Pdia3/ERp57 activation, is not a generic property of the diosgenin scaffold . Therefore, for any study investigating potent STAT3 inhibition or the specific biology of Pdia3/ERp57 in cancer, Antitumor agent-73 is not interchangeable with any other diosgenin analog.

Efficacy: Antitumor Agent-73 vs. Diosgenin


Superior Antiproliferative Potency

Antitumor agent-73 demonstrates dramatically superior antiproliferative activity compared to its parent compound, diosgenin. This is quantified by a 7.9 to 341.7-fold increase in potency across four distinct human cancer cell lines [1]. The data show that while diosgenin exhibits relatively weak activity, Antitumor agent-73 achieves low-micromolar to sub-micromolar IC50 values.

Antiproliferative Activity Cancer Cell Lines Potency Comparison

Dual-Target Mechanism: STAT3 and Pdia3/ERp57

Antitumor agent-73's unique dual mechanism of action provides a clear differentiation from diosgenin, which is reported primarily as a STAT3 inhibitor [1][2]. The structural modifications in Antitumor agent-73 not only enhance STAT3 inhibition but also confer the ability to exogenously activate Pdia3/ERp57 . This dual modulation is a specific, engineered property of the compound, not a general feature of the diosgenin class.

STAT3 Signaling Pdia3/ERp57 Activation Dual Mechanism

Antitumor Agent-73 Applications


STAT3 Inhibition in Cancer Models

Antitumor agent-73 is the preferred tool compound for studies requiring potent and specific inhibition of the STAT3 pathway in Aspc-1, HCT116, SW620, and H358 cancer models. Its sub-micromolar to low-micromolar IC50 values in these lines ensure effective pathway suppression at concentrations that are orders of magnitude lower than those required for diosgenin, minimizing off-target effects and maximizing experimental clarity.

Pdia3/ERp57 in Proliferation and Apoptosis

Given its unique ability to exogenously activate Pdia3/ERp57 , Antitumor agent-73 serves as a critical chemical probe for elucidating the biological functions of this protein. This is in contrast to diosgenin and other analogs, which lack this specific activity, making Antitumor agent-73 essential for researchers studying the cross-talk between STAT3 and ER-stress related pathways.

Benchmarking STAT3 and Diosgenin Derivatives

Due to its well-characterized potency and dual mechanism of action, Antitumor agent-73 is an ideal positive control or benchmark compound for evaluating new chemical entities targeting STAT3 or derived from the diosgenin scaffold. Its performance, documented with a 7.9-341.7-fold improvement over diosgenin [1], sets a high standard for efficacy in this chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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